3-[1-(4-Methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]cyclohexanecarboxylic acid
Overview
Description
3-[1-(4-Methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]cyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C19H21N3O3S and its molecular weight is 371.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These compounds target a variety of biological systems, indicating the potential for diverse targets for the compound .
Mode of Action
It’s known that thiazole derivatives can interact with various biological targets and cause changes in their function . For instance, some thiazole derivatives have been found to inhibit Taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibit ERKs phosphorylation .
Biochemical Pathways
For example, they can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
3-[1-(4-Methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]cyclohexanecarboxylic acid plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase . Additionally, it interacts with proteins involved in cell signaling pathways, including kinases and phosphatases, thereby modulating their activity. The nature of these interactions often involves binding to the active site of the enzyme or protein, leading to inhibition or activation of their function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the expression of genes involved in inflammatory responses, leading to reduced production of pro-inflammatory cytokines. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the flux of metabolites through various pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding to the active sites of enzymes, leading to their inhibition or activation . This binding can result in conformational changes in the enzyme, affecting its catalytic activity. Additionally, this compound can interact with transcription factors, influencing gene expression by either promoting or inhibiting the transcription of specific genes. These interactions ultimately lead to changes in cellular function and response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a reduction in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of inflammatory pathways, but also potential adaptation by cells, leading to altered responses over time. These temporal effects are crucial for understanding the long-term implications of its use in therapeutic settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively reduce inflammation and modulate immune responses without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These threshold effects highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination . This compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolite levels. These interactions are crucial for understanding its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by efflux transporters, affecting its intracellular concentration and localization. Additionally, binding to plasma proteins can influence its distribution and bioavailability, impacting its overall efficacy and safety profile.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound has been found to localize in specific cellular compartments, such as the nucleus and mitochondria . Targeting signals and post-translational modifications can direct it to these compartments, where it can exert its effects on gene expression and cellular metabolism. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
3-[1-(4-methoxyphenyl)-3-methylpyrazolo[3,4-d][1,3]thiazol-5-yl]cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-11-16-17(22(21-11)14-6-8-15(25-2)9-7-14)20-18(26-16)12-4-3-5-13(10-12)19(23)24/h6-9,12-13H,3-5,10H2,1-2H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVBQRMTQVQOBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1SC(=N2)C3CCCC(C3)C(=O)O)C4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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